molecular formula C6H11FN4O2S B14087833 1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole

1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole

Cat. No.: B14087833
M. Wt: 222.24 g/mol
InChI Key: CAWKMMBKHWNUCY-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole is a compound that features a tetrazole ring substituted with a tert-butyl group and a fluoromethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole typically involves the reaction of tert-butyl-substituted tetrazole with fluoromethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: The fluoromethylsulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted tetrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The tert-butyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Similar Compounds

    1-(Tert-butyl)-5-methyl-1H-tetrazole: Similar structure but lacks the fluoromethylsulfonyl group.

    1-(Tert-butyl)-5-chloromethyl-1H-tetrazole: Similar structure but has a chloromethyl group instead of a fluoromethylsulfonyl group.

    1-(Tert-butyl)-5-(methylsulfonyl)-1H-tetrazole: Similar structure but has a methylsulfonyl group instead of a fluoromethylsulfonyl group.

Uniqueness

1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole is unique due to the presence of the fluoromethylsulfonyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes the compound particularly useful in applications where strong interactions with molecular targets are required.

Properties

Molecular Formula

C6H11FN4O2S

Molecular Weight

222.24 g/mol

IUPAC Name

1-tert-butyl-5-(fluoromethylsulfonyl)tetrazole

InChI

InChI=1S/C6H11FN4O2S/c1-6(2,3)11-5(8-9-10-11)14(12,13)4-7/h4H2,1-3H3

InChI Key

CAWKMMBKHWNUCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=NN=N1)S(=O)(=O)CF

Origin of Product

United States

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